molecular formula C7H13N3 B2454728 [(1-ethyl-1H-imidazol-5-yl)methyl](methyl)amine CAS No. 1496988-25-0

[(1-ethyl-1H-imidazol-5-yl)methyl](methyl)amine

Cat. No. B2454728
CAS RN: 1496988-25-0
M. Wt: 139.202
InChI Key: GMSYNHUUHQKVSH-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-imidazol-5-yl)methylamine” is a compound that belongs to the class of organic compounds known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The compound is also known as N-[(1-methyl-1H-imidazol-5-yl)methyl]ethanamine . It has a molecular weight of 139.2 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of imidazole derivatives, including “(1-ethyl-1H-imidazol-5-yl)methylamine”, can be achieved through various methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . On a laboratory scale, methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation can be used .


Molecular Structure Analysis

The molecular structure of “(1-ethyl-1H-imidazol-5-yl)methylamine” can be represented by the InChI code: 1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 . This indicates that the compound has a molecular formula of C7H13N3 .


Physical And Chemical Properties Analysis

“(1-ethyl-1H-imidazol-5-yl)methylamine” is a liquid at room temperature . It has a molecular weight of 139.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

In Vitro Enzyme Inhibitory Activity

(1-ethyl-1H-imidazol-5-yl)methylamine derivatives have been explored for their potential in inhibiting certain enzymes. For instance, a study synthesized a range of these derivatives and evaluated them for α-amylase inhibitory activity. Two molecules, in particular, showed excellent activity, suggesting potential applications in areas where enzyme inhibition is beneficial (Taha et al., 2017).

Antibacterial and Antifungal Activities

The compound has been studied for its potential antimicrobial properties. One such study synthesized new derivatives and evaluated their antimicrobial activities against a range of organisms, including Gram-positive and Gram-negative bacteria. However, the newly synthesized compound showed no activities against the tested organisms, providing valuable insights into its antimicrobial potential and limitations (Ovonramwen et al., 2021).

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing various derivatives of (1-ethyl-1H-imidazol-5-yl)methylamine. These include exploring novel synthetic routes, characterizing the products using spectroscopic techniques, and evaluating their chemical properties (Zhou et al., 2018).

In Silico Studies and Molecular Docking

Some research has integrated in silico studies to understand the binding interactions of (1-ethyl-1H-imidazol-5-yl)methylamine derivatives with various biological targets. These studies provide insights into the molecular mechanics behind the compound's biological activity and potential applications in drug design (Taha et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-imidazol-5-yl)methylamine, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-(3-ethylimidazol-4-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-6-9-5-7(10)4-8-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSYNHUUHQKVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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